molecular formula C10H10ClF2NO2 B10920513 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

Cat. No.: B10920513
M. Wt: 249.64 g/mol
InChI Key: IDCKAAUXELFYPS-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide is a chemical compound with a complex structure that includes chlorine, fluorine, and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. The reaction conditions often include the use of chlorinating agents, fluorinating agents, and methoxylating agents under controlled temperatures and pressures to ensure the correct placement of each functional group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may produce derivatives with different halogen atoms.

Scientific Research Applications

2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the observed biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives with different substituents on the phenyl ring, such as:

  • 2-Chloro-N-(2-methoxy-5-methyl-phenyl)-acetamide
  • 2-Chloro-N-(2-difluoromethoxy-4-methyl-phenyl)-acetamide

Uniqueness

The uniqueness of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide lies in its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both chlorine and fluorine atoms, along with the methoxy group, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.64 g/mol

IUPAC Name

2-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]acetamide

InChI

InChI=1S/C10H10ClF2NO2/c1-6-2-3-8(16-10(12)13)7(4-6)14-9(15)5-11/h2-4,10H,5H2,1H3,(H,14,15)

InChI Key

IDCKAAUXELFYPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)NC(=O)CCl

Origin of Product

United States

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